molecular formula C18H12N2 B5731886 4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile

4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile

Cat. No.: B5731886
M. Wt: 256.3 g/mol
InChI Key: LRUVGIQDMPPLDU-FLGOTCTISA-N
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Description

4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile is an organic compound characterized by its unique structure, which includes a cyano group and a phenyl group attached to a butadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitriles .

Scientific Research Applications

4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile is unique due to the presence of both the cyano and phenyl groups attached to a butadiene chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[(1Z,3E)-1-cyano-4-phenylbuta-1,3-dienyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c19-13-16-9-11-17(12-10-16)18(14-20)8-4-7-15-5-2-1-3-6-15/h1-12H/b7-4+,18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUVGIQDMPPLDU-FLGOTCTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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